
4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of a suitable precursor with tert-butyl carbamate. One common method involves the acylation of an oxadiazole derivative with tert-butyl carbamate in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective purification methods. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amino-oxadiazoles. Substitution reactions can lead to a variety of functionalized oxadiazoles.
科学的研究の応用
4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid: This compound is structurally similar but contains a thiazole ring instead of an oxadiazole ring.
tert-Butyl carbamate: A simpler compound that is often used as a precursor in the synthesis of more complex molecules.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H11N3O5 |
|---|---|
分子量 |
229.19 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O5/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-16-11-5/h1-3H3,(H,12,13)(H,9,11,14) |
InChIキー |
MFOHDZVJMCQOEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NON=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


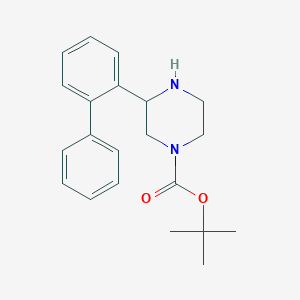

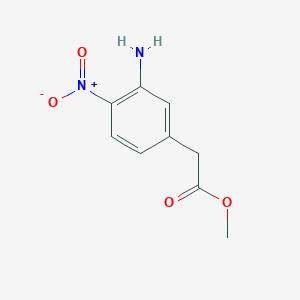
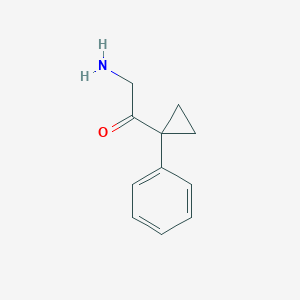

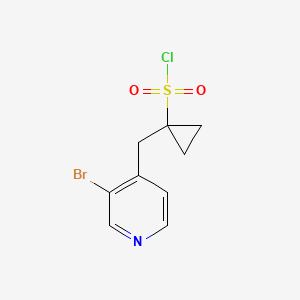
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
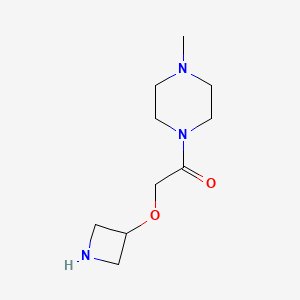
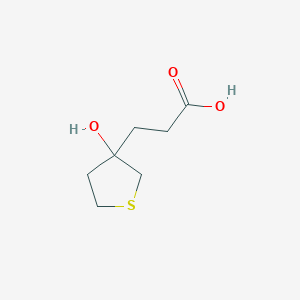
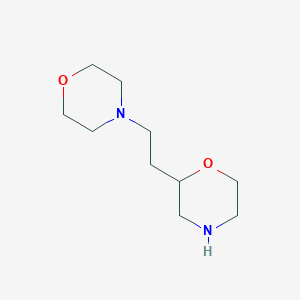


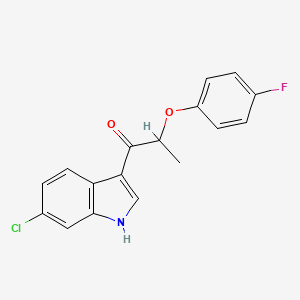
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
